
(R)-2-Amino-3-biphenyl-3-yl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of biphenyl-based amino acids has been explored through various methods. For example, a study by Nesloney & Kelly (1996) incorporated biphenyl-based residues into water-soluble peptides to facilitate the formation of a monomeric β-hairpin-like structure in aqueous solution at elevated temperatures. Another approach by McConathy et al. (2010) involved the click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging, showcasing a synthetic route involving radiolabeling techniques (Nesloney & Kelly, 1996); (McConathy et al., 2010).
Molecular Structure Analysis
The molecular structure of biphenyl-based amino acids has been characterized using various spectroscopic methods. For instance, a detailed DFT zwitterion model aided by IR and Raman spectroscopy was presented for the vibrational and electronic structure analysis of a related compound, unnatural 3-amino-3-(4-fluorophenyl)propionic acid, which shares similarities with (R)-2-Amino-3-biphenyl-3-yl-propionic acid (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of (R)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives have been explored in various studies. For example, Zhu et al. (1999) discussed the highly efficient asymmetric synthesis of beta-amino acid derivatives via rhodium-catalyzed hydrogenation, indicating the compound's reactivity and potential for enantioselective synthesis (Zhu et al., 1999).
科学的研究の応用
Biocatalysis in Metabolite Synthesis
The application of biocatalysis in drug metabolism, specifically for the AMPA receptor potentiator LY451395, a biaryl-bis-sulfonamide, has been demonstrated. A microbial-based surrogate biocatalytic system was used to produce mammalian metabolites of LY451395 in significant amounts, enabling structural characterization by nuclear magnetic resonance spectroscopy. This biocatalytic approach supported full structure characterization of metabolites and provided analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Modified Amino Acids in Framework Construction
MOFs from Modified Aromatic Amino Acids
The study involves the rational design of metal-organic frameworks (MOFs) constructed from modified aromatic amino acids, such as 2-amino-3-(4-aminophenyl)-propionic acid (AAP). The research highlights how adjusting the "depth" and "width" of ligands can mediate the size and shape of grids in these 2D layers. These MOFs, owing to the inducement of chirality by the modified amino acids, are potential nonlinear optical (NLO) materials (Xie et al., 2007).
Chemical and Molecular Properties
Structural Analysis of Zwitterionic Compounds
The study presents the ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid. The research explores intra- and inter-H-bonds of the zwitterionic monomer and dimer structures, providing insight into the vibrational frequencies and electronic properties of the NH3+ and COO¯ moieties. This structural analysis aids in understanding the interactions and stability of such zwitterionic compounds (Pallavi & Tonannavar, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-amino-3-(3-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-biphenyl-3-yl-propionic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

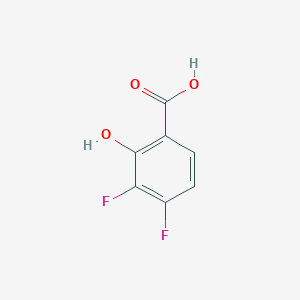
![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

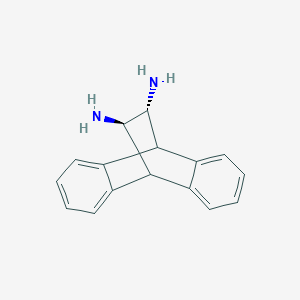
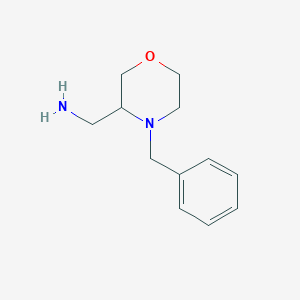

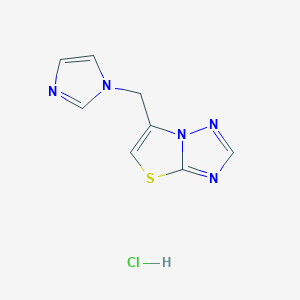


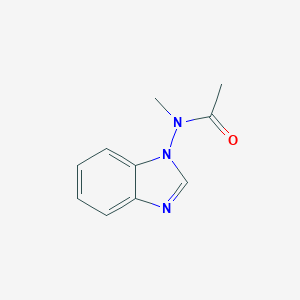
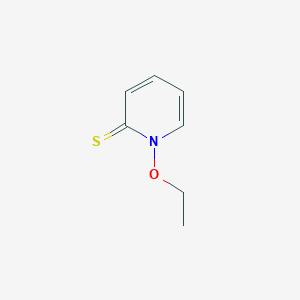


![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)